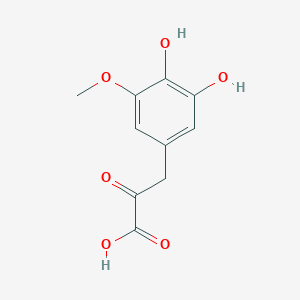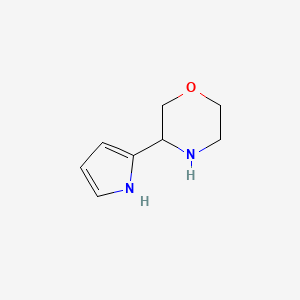![molecular formula C8H10N2O5 B13488651 (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a complex organic compound that features an amino acid backbone with a unique oxazole ring substituted with a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group of an amino acid precursor, followed by the formation of the oxazole ring through cyclization reactions. The methoxycarbonyl group is then introduced via esterification reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
科学研究应用
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxazole ring and methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-[4-(carboxy)-1,3-oxazol-5-yl]propanoic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
(2S)-2-amino-3-[4-(hydroxy)-1,3-oxazol-5-yl]propanoic acid: Features a hydroxy group in place of the methoxycarbonyl group.
Uniqueness
The presence of the methoxycarbonyl group in (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in esterification reactions. These properties can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
属性
分子式 |
C8H10N2O5 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O5/c1-14-8(13)6-5(15-3-10-6)2-4(9)7(11)12/h3-4H,2,9H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI 键 |
YESPNKJCUDUXMZ-BYPYZUCNSA-N |
手性 SMILES |
COC(=O)C1=C(OC=N1)C[C@@H](C(=O)O)N |
规范 SMILES |
COC(=O)C1=C(OC=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)






![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)


